2-(3-Fluorocyclobutyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorocyclobutyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclobutyl ring substituted with a fluorine atom and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclobutyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-fluorocyclobutanone with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorocyclobutyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Fluorocyclobutyl)propanal or 2-(3-Fluorocyclobutyl)propanoic acid.
Reduction: Formation of 2-(3-Fluorocyclobutyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorocyclobutyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropropan-1-ol: Similar structure but lacks the cyclobutyl ring.
Cyclobutanol: Contains a cyclobutyl ring but lacks the fluorine atom and propanol group.
2-(3-Chlorocyclobutyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(3-Fluorocyclobutyl)propan-1-ol is unique due to the presence of both a fluorine-substituted cyclobutyl ring and a propanol group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H13FO |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2-(3-fluorocyclobutyl)propan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-5(4-9)6-2-7(8)3-6/h5-7,9H,2-4H2,1H3 |
InChI Key |
WBMNVZQIBBLDNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CC(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.